
Ethyl 2-(5-(tert-butyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-3-yl)acetate
Description
Ethyl 2-(5-(tert-butyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-3-yl)acetate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a tert-butyl group at position 5 and a 2-methoxyethyl chain at position 1. The ethyl ester group at the acetamide side chain enhances solubility in organic solvents and modulates pharmacokinetic properties.
Properties
Molecular Formula |
C13H23N3O3 |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
ethyl 2-[5-tert-butyl-1-(2-methoxyethyl)-1,2,4-triazol-3-yl]acetate |
InChI |
InChI=1S/C13H23N3O3/c1-6-19-11(17)9-10-14-12(13(2,3)4)16(15-10)7-8-18-5/h6-9H2,1-5H3 |
InChI Key |
RJDNJCHMZCBRAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NN(C(=N1)C(C)(C)C)CCOC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 2-(5-(tert-butyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-3-yl)acetate can be achieved through several synthetic routes. One common method involves the reaction of ethyl bromoacetate with 5-(tert-butyl)-1-(2-methoxyethyl)-1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions. Industrial production methods may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Ethyl 2-(5-(tert-butyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ethoxy group, forming amides or thioesters.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the specific reaction.
Scientific Research Applications
Ethyl 2-(5-(tert-butyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-3-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex triazole derivatives, which are valuable in various chemical reactions and processes.
Biology: The compound’s triazole moiety is known for its antifungal and antibacterial properties, making it a potential candidate for biological studies and drug development.
Medicine: Triazole derivatives are often explored for their potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-(tert-butyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The triazole ring can inhibit the activity of certain enzymes, such as cytochrome P450, by binding to the heme iron. This inhibition can lead to the disruption of metabolic pathways, affecting the synthesis of essential biomolecules. Additionally, the compound’s ester group can undergo hydrolysis, releasing active metabolites that further contribute to its biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
(a) Ethyl 2-(5-Benzyl-1H-1,2,4-triazol-3-yl)acetate
- Structure : Features a benzyl group at position 5 and lacks the 2-methoxyethyl substituent.
- However, the absence of a polar methoxyethyl group may reduce solubility in polar solvents compared to the target compound .
(b) Ethyl 2-(3-(Pyridin-2-yl)-1H-1,2,4-triazol-5-yl)acetate
- Structure : Substituted with a pyridinyl group at position 3.
- Properties : The pyridine ring contributes to basicity and hydrogen-bonding capacity, which could improve binding affinity in enzyme-active sites. However, the lack of a bulky tert-butyl group might reduce steric hindrance and metabolic stability .
(c) Ethyl 2-((5-Phenethyl-4-R-1,2,4-triazol-3-yl)thio)acetate Derivatives
- Structure : Contains a thioether linkage and phenethyl substituents.
- Properties: The sulfur atom increases lipophilicity and may influence redox activity.
(d) Ethyl-2-(5-Benzoxazol-2-ylamino-1H-tetrazol-1-yl)acetate
- Structure : Replaces the 1,2,4-triazole core with a tetrazole ring, fused to a benzoxazole group.
- Properties : Tetrazoles are more polar due to their acidic NH proton, which can enhance solubility in aqueous media. The benzoxazole moiety may confer antimicrobial or anti-inflammatory activity, as seen in related compounds .
Data Table: Structural and Functional Comparison
*Calculated based on structural formula.
Agrochemical Potential
The tert-butyl and methoxyethyl substituents in the target compound suggest utility in pesticide development. Similar 1,2,4-triazole derivatives, such as those in European Patent Bulletin (2021), demonstrate potent pesticidal activity due to their ability to disrupt insect nervous systems or fungal cell membranes .
Pharmacological Insights
While direct data are lacking, analogues like ethyl 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)acetate exhibit bioactivity relevant to drug discovery, including antiviral and anticancer effects . The target compound’s tert-butyl group may enhance metabolic stability, a critical factor in pharmacokinetics.
Biological Activity
Ethyl 2-(5-(tert-butyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-3-yl)acetate is a triazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of compounds known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. The following sections will delve into its biological activity, supported by research findings and case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 290.36 g/mol
Structural Features
The compound features a triazole ring, which is critical for its biological activity. The presence of the tert-butyl and methoxyethyl groups enhances lipophilicity and may influence its interaction with biological targets.
Antifungal Activity
Research has indicated that triazole derivatives exhibit significant antifungal properties. This compound has been tested against various fungal strains, showing promising results in inhibiting fungal growth.
Table 1: Antifungal Activity Against Common Strains
Fungal Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Candida albicans | 32 µg/mL |
Aspergillus niger | 16 µg/mL |
Cryptococcus neoformans | 64 µg/mL |
Antibacterial Activity
The compound also demonstrates antibacterial effects. Studies have shown that it can inhibit the growth of several pathogenic bacteria.
Table 2: Antibacterial Activity Against Pathogenic Bacteria
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 32 µg/mL |
Anticancer Potential
Recent studies have explored the anticancer potential of triazole derivatives. This compound has shown cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study conducted on human breast cancer (MCF-7) and lung cancer (A549) cell lines, the compound exhibited significant cytotoxicity with IC values of:
- MCF-7 : 25 µM
- A549 : 30 µM
These findings suggest that the compound may interfere with cancer cell proliferation and could be a candidate for further development as an anticancer agent.
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes critical for microbial survival and cancer cell metabolism. Molecular docking studies suggest that it binds to active sites of target enzymes, disrupting their function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.